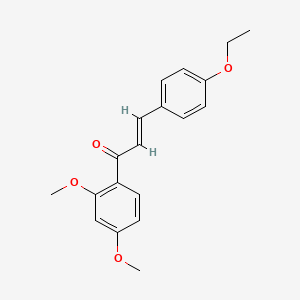

trans-4-Ethoxy-2',4'-dimethoxychalcone

Description

trans-4-Ethoxy-2’,4’-dimethoxychalcone: is a chalcone derivative, a type of natural flavonoid. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its unique structure, which includes ethoxy and methoxy groups attached to the chalcone backbone.

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJUCCJMIZCKX-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-2’,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for trans-4-Ethoxy-2’,4’-dimethoxychalcone are similar to laboratory synthesis but are scaled up. The process involves the same Claisen-Schmidt condensation reaction, but with optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Reactivity and Reaction Pathways

The compound’s substituents (methoxy and ethoxy groups) significantly influence its reactivity. Key reactions include:

Nucleophilic Addition

The α,β-unsaturated ketone system is susceptible to nucleophilic attack. For example, acetic anhydride–DMSO can react with the carbonyl group, leading to esterification or ylide formation, as observed in analogous quinochalcones .

Hydrolysis

The ester groups (e.g., ethoxy) may undergo hydrolysis under acidic or basic conditions, though the chalcone core remains stable.

Acetylation

Reaction with acetic anhydride–DMSO can yield esters and ylides. For example, analogous chalcones form esters like linderone acetate (3d ) and ylides (10a , 10b ) .

Reaction Products

| Product | Structure | Key Features |

|---|---|---|

| Ester (e.g., 3d ) | Acetylated chalcone derivative | Improved stability; ester functionality |

| Ylide (e.g., 10a ) | Betaine-like intermediate | Reactive for further transformations |

Butenolide Formation

Under certain conditions (e.g., acidic or oxidative), the chalcone may undergo cyclization to form butenolides. Analogous quinochalcones yield mixtures of Z- and E-isomers .

Melting Points and Yields

For related chalcones, melting points range from 56–154°C, depending on substituents. Yields in Claisen-Schmidt reactions typically fall between 65–85% .

| Substituent Pattern | Yield (%) | Melting Point (°C) |

|---|---|---|

| Unsubstituted chalcone | 65–75 | 56–57 |

| Hydroxyl-substituted | 75–85 | 87–89 |

| Methoxy-substituted | 70–85 | 89–90 |

Spectroscopic Analysis

The compound’s structure is confirmed via 1H NMR , 13C NMR , and EIMS . Key signals include:

-

1H NMR : Deshielded proton signals for the α,β-unsaturated ketone system.

-

EIMS : Fragmentation patterns consistent with methoxy and ethoxy substituents .

Biological Activity Relevance

While this article focuses on chemical reactivity, the synthesis methods and substituent patterns are critical for studying bioactivity. For example, methoxy groups enhance antioxidant properties, while ethoxy groups may influence solubility and cellular permeability .

Scientific Research Applications

Biological Activities

Chalcones, including trans-4-Ethoxy-2',4'-dimethoxychalcone, have been studied for their antioxidant , anti-inflammatory , and anticancer properties:

- Antioxidant Activity : Research indicates that trans-4-Ethoxy-2',4'-dimethoxychalcone can modulate oxidative stress by enhancing cellular antioxidant defenses. It activates nuclear factor erythroid 2-related factor 2 (Nrf2), promoting the expression of antioxidant genes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

- Anticancer Potential : Preliminary studies suggest that trans-4-Ethoxy-2',4'-dimethoxychalcone exhibits significant anticancer activity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of cervical HeLa cells and gastric adenocarcinoma AGS cells, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the applications of trans-4-Ethoxy-2',4'-dimethoxychalcone in various research contexts:

- Study on Anticancer Activity : A study evaluated the anticancer effects of chalcone derivatives, including trans-4-Ethoxy-2',4'-dimethoxychalcone. The results indicated that these compounds could inhibit cancer cell growth through mechanisms involving apoptosis and autophagy .

- Oxidative Stress Modulation : In another study, researchers investigated the role of trans-4-Ethoxy-2',4'-dimethoxychalcone in modulating oxidative stress in cellular models. The findings supported its potential as a therapeutic agent for conditions associated with oxidative damage.

Comparative Analysis with Other Chalcones

The following table compares trans-4-Ethoxy-2',4'-dimethoxychalcone with other known chalcones regarding their biological activities:

| Compound Name | Chemical Formula | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| trans-4-Ethoxy-2',4'-dimethoxychalcone | C18H18O3 | Yes | Yes | Yes |

| 4-Methoxychalcone | C16H14O3 | Moderate | Yes | Moderate |

| 2',6'-Dimethoxychalcone | C17H16O3 | Yes | Moderate | Yes |

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-2’,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been found to inhibit specific enzymes and signaling pathways that are involved in inflammation and cancer progression. For example, it can inhibit the activity of certain kinases and transcription factors, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

4,4’-Dimethoxychalcone: Another chalcone derivative with similar biological activities.

4-Methoxychalcone: A simpler chalcone derivative with one methoxy group.

2’,4’-Dimethoxychalcone: A chalcone derivative with two methoxy groups but lacking the ethoxy group.

Uniqueness: trans-4-Ethoxy-2’,4’-dimethoxychalcone stands out due to its unique combination of ethoxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This combination allows for a broader range of chemical modifications and potential therapeutic applications compared to other similar compounds.

Biological Activity

trans-4-Ethoxy-2',4'-dimethoxychalcone is a synthetic organic compound belonging to the chalcone family, characterized by its unique structure that features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies.

- Chemical Formula : CHO

- Molecular Weight : 290.33 g/mol

- Structure : The presence of ethoxy and methoxy substituents enhances its solubility and biological activity compared to other chalcones.

Biological Activities

The biological activities of trans-4-Ethoxy-2',4'-dimethoxychalcone have been investigated in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological properties.

1. Anticancer Activity

Several studies have indicated that chalcones, including trans-4-Ethoxy-2',4'-dimethoxychalcone, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Proliferation : Research shows that this chalcone can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been demonstrated to affect the expression of proteins involved in the apoptotic pathway.

- Targeting Specific Pathways : Preliminary studies suggest that trans-4-Ethoxy-2',4'-dimethoxychalcone interacts with proteins involved in cancer cell signaling, potentially disrupting pathways that promote tumor growth .

2. Anti-inflammatory Properties

Chalcones are also known for their anti-inflammatory effects. In vitro studies have shown that trans-4-Ethoxy-2',4'-dimethoxychalcone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is believed to be mediated through:

- Inhibition of COX Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

3. Antioxidant Activity

The antioxidant capacity of trans-4-Ethoxy-2',4'-dimethoxychalcone has been evaluated using various assays, including DPPH and FRAP methods. Results indicate that this compound exhibits strong radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Biological Activity Table

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| trans-4-Ethoxy-2',4'-dimethoxychalcone | CHO | Anticancer, anti-inflammatory, antioxidant |

| 2',4'-Dihydroxychalcone | CHO | Anticancer, anti-inflammatory |

| 4-Methoxychalcone | CHO | Antioxidant, antimicrobial |

Case Studies

- Antitumor Studies : A study conducted by Pinto et al. explored the synthesis and biological evaluation of various chalcones, including trans-4-Ethoxy-2',4'-dimethoxychalcone. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent anticancer activity .

- Inflammation Models : In an experimental model of inflammation induced by lipopolysaccharides (LPS), trans-4-Ethoxy-2',4'-dimethoxychalcone demonstrated a marked reduction in inflammatory markers and cytokine release, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.